5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione 5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20447049
InChI: InChI=1S/C11H14O3S/c1-8(9(12)5-6-14-2)11(13)10-4-3-7-15-10/h3-4,7-8H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H14O3S
Molecular Weight: 226.29 g/mol

5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione

CAS No.:

Cat. No.: VC20447049

Molecular Formula: C11H14O3S

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione -

Specification

Molecular Formula C11H14O3S
Molecular Weight 226.29 g/mol
IUPAC Name 5-methoxy-2-methyl-1-thiophen-2-ylpentane-1,3-dione
Standard InChI InChI=1S/C11H14O3S/c1-8(9(12)5-6-14-2)11(13)10-4-3-7-15-10/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key WZJCIWFBJOFMDM-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)CCOC)C(=O)C1=CC=CS1

Introduction

Key Functional Groups

  • Methoxy Group: Contributes to electron-donating properties and enhances solubility in polar solvents.

  • Ketone Groups: Provide reactivity for nucleophilic additions or condensations.

  • Thiophene Ring: Adds aromatic stability and potential bioactivity.

Chemical Formula

The molecular formula can be deduced as C11H14O3SC_{11}H_{14}O_3S, with a molar mass of approximately 226.29 g/mol.

Potential Synthesis Pathways

Although no specific synthesis route is provided, general methods for similar compounds include:

  • Claisen Condensation: Combining a thiophene derivative with a diketone precursor.

  • Alkylation: Introducing the methoxy and methyl groups through selective alkylation reactions.

  • Ketone Functionalization: Using thiophene-based reagents to attach the aromatic ring to a diketone framework.

Possible Applications

Based on its structure, this compound may exhibit properties suitable for:

  • Pharmaceuticals: The thiophene ring and diketone groups are often found in bioactive molecules, suggesting potential as an anti-inflammatory or anticancer agent.

  • Materials Science: The methoxy group and thiophene ring could make it useful in organic electronics or conductive polymers.

  • Chemical Intermediates: It may serve as a precursor for synthesizing complex heterocyclic compounds.

Analytical Characterization

To confirm its identity and purity, analytical techniques would include:

  • NMR Spectroscopy:

    • 1H^1H-NMR to identify hydrogen environments (e.g., methoxy protons).

    • 13C^{13}C-NMR for carbon skeleton analysis.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To detect functional groups like ketones (C=OC=O) and methoxy (COC-O).

  • X-Ray Crystallography:

    • For detailed structural elucidation if crystalline.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC11H14O3SC_{11}H_{14}O_3S
Molecular Weight~226.29 g/mol
Functional GroupsMethoxy, Ketone, Thiophene
SolubilityLikely soluble in polar organic solvents (e.g., ethanol, acetone)
Melting PointNot specified; estimated based on structure
Potential ApplicationsPharmaceuticals, materials science

Research Directions

Future studies could explore:

  • Biological activity assays to evaluate pharmacological potential.

  • Electrochemical properties for applications in organic electronics.

  • Structural modifications to enhance stability or reactivity.

If additional data becomes available, more specific insights into its synthesis, reactivity, and applications can be developed.

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